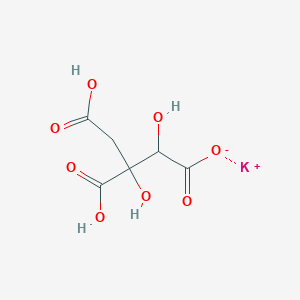![molecular formula C26H32MgO5 B13830171 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is a complex compound that combines several chemical entities. Each component contributes to the compound’s unique properties and applications. This compound is used in various industrial and scientific applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol: This component can be synthesized by the acid-catalyzed alkylation of phenol with isobutene.
Formaldehyde: This is typically produced industrially by the catalytic oxidation of methanol.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: This compound can be synthesized through the condensation of phenol with acetone in the presence of an acid catalyst.
Oxomagnesium: This is generally prepared by the reaction of magnesium with oxygen or by the thermal decomposition of magnesium hydroxide.
Industrial Production Methods
The industrial production of this compound involves the combination of the above components under controlled conditions. The specific methods and conditions can vary depending on the desired purity and application of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 4-Tert-butylphenol can undergo oxidation to form 4-tert-butylcyclohexanol.
Condensation: Controlled condensation of 4-tert-butylphenol with formaldehyde can produce calixarenes.
Substitution: The hydroxyl group in 4-tert-butylphenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Condensation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-tert-butylcyclohexanol
Condensation: Calixarenes
Substitution: Various substituted phenols depending on the reagents used
Aplicaciones Científicas De Investigación
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium has several applications in scientific research:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of epoxy resins, polycarbonate resins, and as a plasticizer.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, 4-tert-butylphenol can act as an endocrine disruptor by interfering with hormone receptors . The formaldehyde component can cross-link with proteins and nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Similar in structure but differs in its applications and effects.
Phenol: A simpler compound with fewer industrial applications.
4-tert-Butylcyclohexanol: A product of the oxidation of 4-tert-butylphenol with different chemical properties.
Uniqueness
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is unique due to its combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various industrial and scientific applications.
Propiedades
Fórmula molecular |
C26H32MgO5 |
|---|---|
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium |
InChI |
InChI=1S/C15H16O2.C10H14O.CH2O.Mg.O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-2;;/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;1H2;; |
Clave InChI |
GQIXFGPHKMVLGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.O=[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
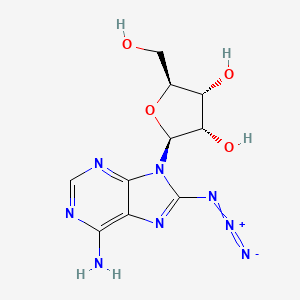
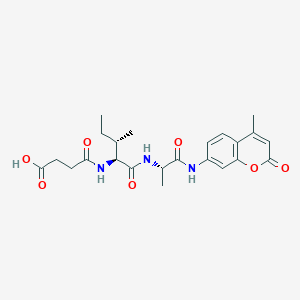


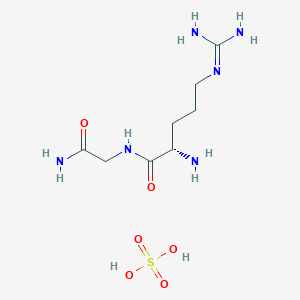
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
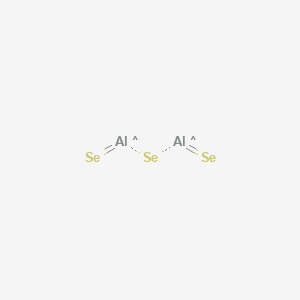
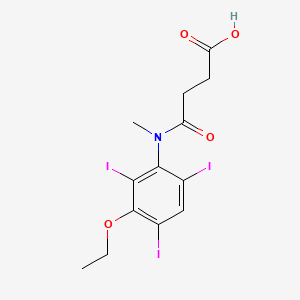
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
